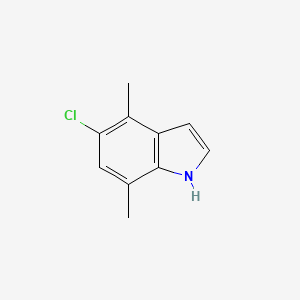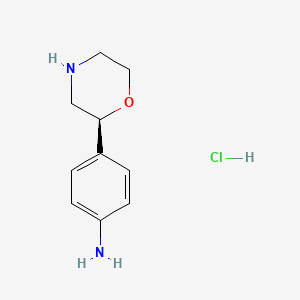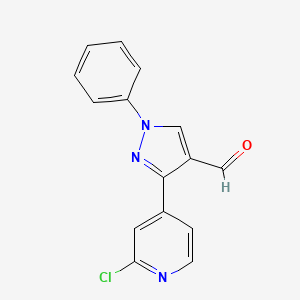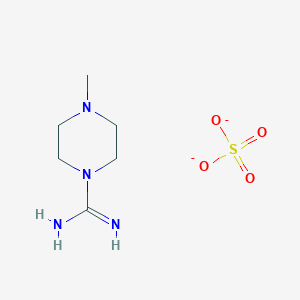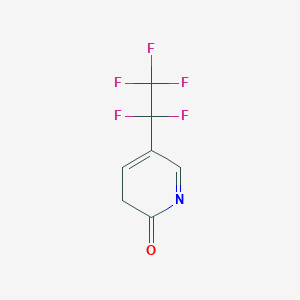
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the third position and an amine group attached to a 2-trifluoromethylsulfanylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 2-trifluoromethylsulfanyl ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-methylbenzyl chloride is reacted with 2-trifluoromethylsulfanyl ethylamine in an appropriate solvent like dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trifluoromethylsulfanyl group, potentially converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-thioethylamine derivatives.
Substitution: Formation of N-substituted amines.
Scientific Research Applications
(3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
(3-Methyl-benzyl)-(2-chloroethyl)-amine: Similar structure but with a chloro group instead of a trifluoromethylsulfanyl group.
(3-Methyl-benzyl)-(2-hydroxyethyl)-amine: Similar structure but with a hydroxy group instead of a trifluoromethylsulfanyl group.
(3-Methyl-benzyl)-(2-methoxyethyl)-amine: Similar structure but with a methoxy group instead of a trifluoromethylsulfanyl group.
Uniqueness: The presence of the trifluoromethylsulfanyl group in (3-Methyl-benzyl)-(2-trifluoromethylsulfanylethyl)-amine imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H14F3NS |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H14F3NS/c1-9-3-2-4-10(7-9)8-15-5-6-16-11(12,13)14/h2-4,7,15H,5-6,8H2,1H3 |
InChI Key |
FIHJWJFRTJOWSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCSC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
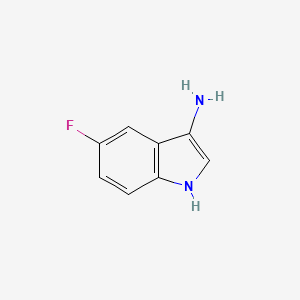

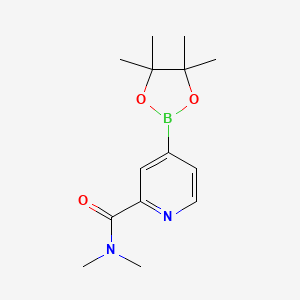
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
